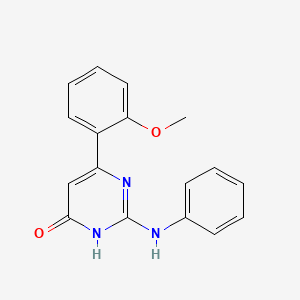
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone, also known as PD98059, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of the MAP kinase pathway. This pathway is involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. In
作用机制
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone inhibits MEK by binding to its ATP-binding site, preventing the enzyme from phosphorylating its downstream targets. This inhibition leads to a decrease in the activity of the MAP kinase pathway and its downstream targets. The mechanism of action of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone has been well-studied and is widely accepted in the scientific community.
Biochemical and Physiological Effects:
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects in cells. It has been shown to inhibit cell growth and induce apoptosis in some cell types. It has also been shown to affect the expression of various genes involved in cellular processes such as cell cycle regulation and DNA repair.
实验室实验的优点和局限性
One of the main advantages of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone is its specificity for the MAP kinase pathway. This specificity allows researchers to investigate the role of this pathway in various cellular processes without affecting other signaling pathways. However, one limitation of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone is its relatively short half-life in cells, which can limit its effectiveness in some experiments. Additionally, the use of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone in live animals can be challenging due to its poor solubility and rapid metabolism.
未来方向
There are many potential future directions for the use of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone in scientific research. One area of interest is the investigation of the role of the MAP kinase pathway in cancer development and progression. 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone has been shown to inhibit the growth of some cancer cell types, and further research in this area could lead to the development of new cancer therapies. Additionally, 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone could be used in combination with other inhibitors to target multiple signaling pathways simultaneously. Finally, the development of more stable and effective analogs of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone could lead to improved experimental results and broader applications in scientific research.
Conclusion:
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone is a widely used chemical compound in scientific research due to its ability to inhibit the activity of the MAP kinase pathway. Its synthesis method has been well-established, and its mechanism of action has been extensively studied. 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone has a variety of biochemical and physiological effects in cells, and its specificity for the MAP kinase pathway makes it a valuable tool for investigating the role of this pathway in various cellular processes. While there are some limitations to its use, there are many potential future directions for the use of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone in scientific research, particularly in the field of cancer research.
合成方法
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone can be synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with 2-methoxybenzylamine, followed by reduction and cyclization reactions. The final product is then purified through column chromatography to obtain the pure compound. This synthesis method has been well-established in the literature and has been used by many researchers to obtain 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone for their experiments.
科学研究应用
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone has been used extensively in scientific research to investigate the role of the MAP kinase pathway in various cellular processes. It has been shown to inhibit the activity of the MAP kinase kinase (MEK) enzyme, which is upstream of the MAP kinase pathway. This inhibition leads to a decrease in the activity of downstream targets of the pathway, such as transcription factors and other signaling molecules.
属性
IUPAC Name |
2-anilino-4-(2-methoxyphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-15-10-6-5-9-13(15)14-11-16(21)20-17(19-14)18-12-7-3-2-4-8-12/h2-11H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCKYLJFFWOFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

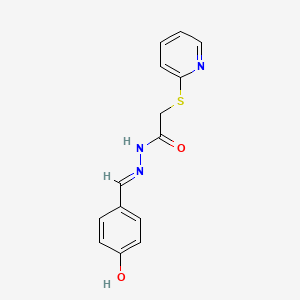
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6132246.png)

![4-[(1-acetyl-4-piperidinyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone](/img/structure/B6132251.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6132263.png)
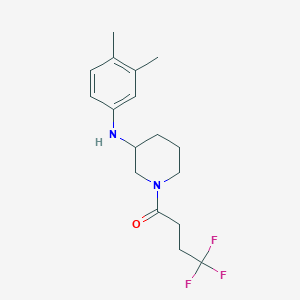
![5-(2-bromo-5-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6132278.png)
![1-butyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6132280.png)
![[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6132283.png)
![(1S*,4S*)-2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6132284.png)
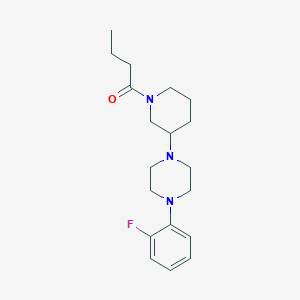
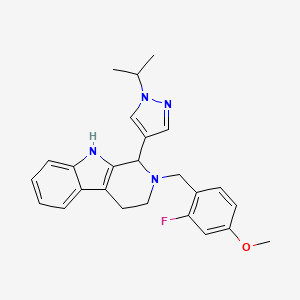
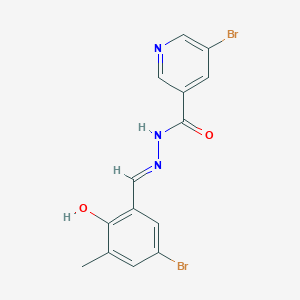
![2-(3-methoxyphenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B6132321.png)